
tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and a methylsulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and methylsulfonyloxy groups are introduced through various substitution reactions. Common reagents used include tert-butyl chloride, methyl iodide, and methanesulfonyl chloride.
Protection and Deprotection Steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methylsulfonyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,4R)-2-methylpiperidin-4-ylcarbamate
- Tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group.
Biological Activity
Chemical Identity
- IUPAC Name: tert-butyl (2R,4R)-2-methyl-4-methylsulfonyloxy-piperidine-1-carboxylate
- CAS Number: 2920239-16-1
- Molecular Formula: C₁₂H₂₃NO₅S
- Molecular Weight: 293.38 g/mol
This compound is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory responses and other physiological processes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity: It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in stimulated human macrophages, suggesting a potential role in managing inflammatory diseases .
- Renin Inhibition: Similar compounds have been studied for their effects on renin, an enzyme involved in blood pressure regulation. This suggests a potential application in hypertension management .
Case Studies and Research Findings
Several studies have explored the biological activity of related piperidine derivatives, providing insights into the potential effects of this compound:
- In Vitro Studies: In vitro pharmacological screening revealed that derivatives with similar structural features can effectively inhibit pyroptosis and cytokine release at varying concentrations. For instance, certain compounds demonstrated up to 39% inhibition of pyroptotic cell death at 10 µM .
- Structural Activity Relationship (SAR): The analysis of structure-activity relationships has indicated that modifications to the piperidine ring and substituents can significantly influence biological activity. Compounds with specific functional groups showed enhanced potency against inflammatory markers .
- Safety and Toxicology: Preliminary safety assessments indicate that while the compound exhibits promising biological activity, further toxicological evaluations are necessary to determine its safety profile for potential therapeutic use.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C12H23NO5S |
---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-methylsulfonyloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO5S/c1-9-8-10(18-19(5,15)16)6-7-13(9)11(14)17-12(2,3)4/h9-10H,6-8H2,1-5H3 |
InChI Key |
DFIXIEQPBPZSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
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